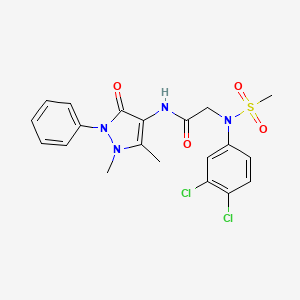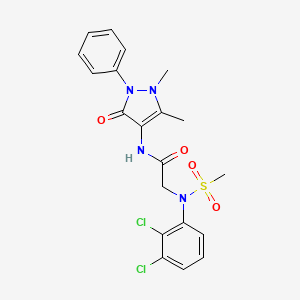![molecular formula C18H14Cl3N3O3 B3671076 2,2,2-TRICHLORO-N~1~-[2-[(2-METHYLPHENOXY)METHYL]-4-OXO-3(4H)-QUINAZOLINYL]ACETAMIDE](/img/structure/B3671076.png)
2,2,2-TRICHLORO-N~1~-[2-[(2-METHYLPHENOXY)METHYL]-4-OXO-3(4H)-QUINAZOLINYL]ACETAMIDE
Overview
Description
2,2,2-TRICHLORO-N~1~-[2-[(2-METHYLPHENOXY)METHYL]-4-OXO-3(4H)-QUINAZOLINYL]ACETAMIDE is a complex organic compound with a unique structure that includes a quinazolinyl group, a trichloroacetamide moiety, and a methylphenoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-TRICHLORO-N~1~-[2-[(2-METHYLPHENOXY)METHYL]-4-OXO-3(4H)-QUINAZOLINYL]ACETAMIDE typically involves multiple steps. One common route includes the reaction of 2-methylphenol with formaldehyde to form 2-(2-methylphenoxy)methanol. This intermediate is then reacted with 2,2,2-trichloroacetyl chloride to form the corresponding ester. The ester is subsequently cyclized with anthranilic acid to yield the quinazolinyl derivative. Finally, the acetamide group is introduced through a reaction with ammonia or an amine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2,2-TRICHLORO-N~1~-[2-[(2-METHYLPHENOXY)METHYL]-4-OXO-3(4H)-QUINAZOLINYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trichloroacetamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of quinazolinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
2,2,2-TRICHLORO-N~1~-[2-[(2-METHYLPHENOXY)METHYL]-4-OXO-3(4H)-QUINAZOLINYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2,2-TRICHLORO-N~1~-[2-[(2-METHYLPHENOXY)METHYL]-4-OXO-3(4H)-QUINAZOLINYL]ACETAMIDE involves its interaction with specific molecular targets. The quinazolinyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The trichloroacetamide moiety may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biochemical pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-TRICHLORO-N-(2,2,2-TRICHLORO-1-HYDROXY-ETHYL)-ACETAMIDE
- 2,2,2-TRICHLORO-N-(2,2,2-TRICHLORO-1-HYDROXY-ETHYL)-ACETAMIDE
- 2,2,2-TRICHLORO-N-(2,2,2-TRICHLORO-1-HYDROXY-ETHYL)-ACETAMIDE
Uniqueness
2,2,2-TRICHLORO-N~1~-[2-[(2-METHYLPHENOXY)METHYL]-4-OXO-3(4H)-QUINAZOLINYL]ACETAMIDE is unique due to its combination of a quinazolinyl group and a trichloroacetamide moiety. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2,2,2-trichloro-N-[2-[(2-methylphenoxy)methyl]-4-oxoquinazolin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl3N3O3/c1-11-6-2-5-9-14(11)27-10-15-22-13-8-4-3-7-12(13)16(25)24(15)23-17(26)18(19,20)21/h2-9H,10H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMRELGJVLSOET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NC3=CC=CC=C3C(=O)N2NC(=O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2,4-dimethylphenoxy)-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B3671017.png)
![2-[(4-NITROPHENYL)SULFANYL]-N~1~-(5-QUINOLYL)BENZAMIDE](/img/structure/B3671031.png)
![(5E)-5-({5-BROMO-2-[(3-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE](/img/structure/B3671035.png)
![4-ethoxy-N-{[(4-iodo-2-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B3671045.png)
![2-[4-(benzyloxy)-3-bromobenzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B3671050.png)
![3-chloro-N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B3671052.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B3671061.png)
![2-(2,3-dimethylphenoxy)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B3671083.png)
![5-(5-bromo-2-hydroxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B3671090.png)



![N-[(4-iodo-2-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B3671114.png)
